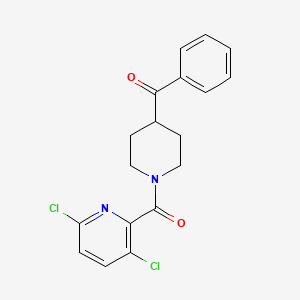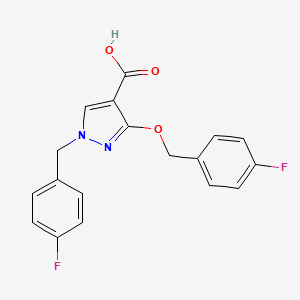
N-(2-adamantyl)-3-chloro-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-3-chloro-N-ethylbenzamide is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts high stability and resistance to degradation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-3-chloro-N-ethylbenzamide typically involves the following steps:
Preparation of 2-adamantylamine: This is achieved by the amination of adamantane using ammonia or an amine source under high pressure and temperature.
Chlorination: The 3-position of the benzamide ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The 2-adamantylamine is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-adamantyl)-3-chloro-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of adamantyl ketones or carboxylic acids.
Reduction: Formation of adamantyl alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)-3-chloro-N-ethylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its stability and unique structural properties. It may exhibit antiviral, antibacterial, or anticancer activities.
Materials Science: The compound’s rigid structure makes it suitable for use in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-(2-adamantyl)-3-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-adamantyl)-N-methylbenzamide
- N-(2-adamantyl)-3-bromo-N-ethylbenzamide
- N-(2-adamantyl)-3-chloro-N-methylbenzamide
Uniqueness
N-(2-adamantyl)-3-chloro-N-ethylbenzamide is unique due to the presence of both the adamantyl and 3-chlorobenzamide moieties, which confer distinct chemical and biological properties. Its stability, rigidity, and potential biological activity make it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(2-adamantyl)-3-chloro-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-2-21(19(22)14-4-3-5-17(20)11-14)18-15-7-12-6-13(9-15)10-16(18)8-12/h3-5,11-13,15-16,18H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXKNUABGHVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2999750.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2999751.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)

![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2999757.png)

![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)
![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)
![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2999770.png)
![2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2999771.png)

